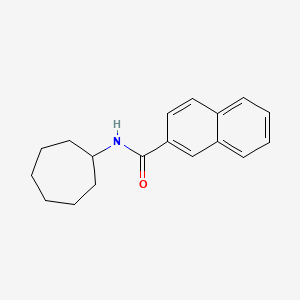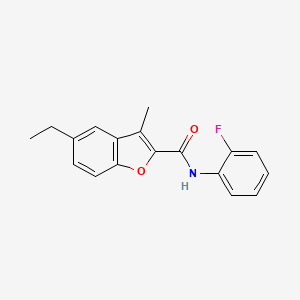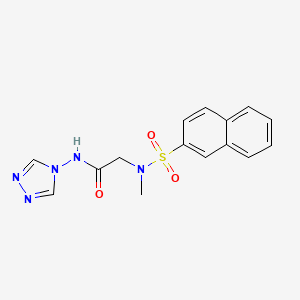
N-benzyl-1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine, commonly known as BFPTA, is a triazole derivative that has been gaining attention in the scientific community due to its potential applications in various fields. BFPTA is a heterocyclic compound that contains a triazole ring, a benzyl group, a furoyl group, and a phenyl group. The synthesis of BFPTA involves the condensation of 2-furoic acid hydrazide with benzylidene acetophenone followed by cyclization with phenyl isothiocyanate.
作用機序
The exact mechanism of action of BFPTA is not yet fully understood. However, it has been suggested that BFPTA exerts its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. BFPTA has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
BFPTA has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. BFPTA has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. In addition, BFPTA has been shown to exhibit antioxidant and anti-inflammatory activities.
実験室実験の利点と制限
BFPTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antimicrobial and anticancer activities make it a promising candidate for further research. However, BFPTA also has some limitations. Its low solubility in water and organic solvents can make it difficult to work with, and its potential toxicity to normal cells may limit its use in certain applications.
将来の方向性
There are several future directions for the research on BFPTA. One potential area of study is the development of new derivatives of BFPTA with improved solubility and bioactivity. Another area of study is the investigation of the mechanism of action of BFPTA and its potential targets in bacterial, fungal, and cancer cells. Furthermore, the potential use of BFPTA as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for mild steel warrants further investigation. Overall, BFPTA is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.
合成法
The synthesis of BFPTA involves a multistep process that requires the use of various reagents and solvents. The first step involves the condensation of 2-furoic acid hydrazide with benzylidene acetophenone in the presence of glacial acetic acid and ethanol. The resulting product is then cyclized with phenyl isothiocyanate in the presence of potassium carbonate and DMF. The final product is obtained after purification using column chromatography.
科学的研究の応用
BFPTA has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and antifungal activities. BFPTA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, BFPTA has been studied for its potential use as a corrosion inhibitor for mild steel.
特性
IUPAC Name |
[5-(benzylamino)-3-phenyl-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(17-12-7-13-26-17)24-20(21-14-15-8-3-1-4-9-15)22-18(23-24)16-10-5-2-6-11-16/h1-13H,14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDKOGNLJPCZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(benzylamino)-3-phenyl-1H-1,2,4-triazol-1-yl](furan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)




![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)

